

An In-Depth Technical Guide to Hexanitrohexaazaisowurtzitane (CL-20)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hexanitrohexaazaisowurtzitane**

Cat. No.: **B163516**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound **Hexanitrohexaazaisowurtzitane**, widely known as CL-20. It covers its systematic nomenclature according to IUPAC standards, a detailed summary of its key properties, and a precise experimental protocol for its synthesis.

IUPAC Nomenclature and Structural Elucidation

Hexanitrohexaazaisowurtzitane, a polycyclic nitramine explosive, is characterized by its complex cage-like structure. The systematic name, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.0^{3,11}.0^{5,9}]dodecane.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The name systematically deconstructs the molecule's architecture:

- dodecane: Indicates a twelve-carbon backbone.
- tetracyclo[5.5.0.0^{3,11}.0^{5,9}]: Describes the intricate tetracyclic (four-ring) system. The numbers in the brackets specify the number of atoms in the bridges connecting the bridgehead atoms.
- hexaaza: Refers to the six nitrogen atoms that replace carbon atoms within the cage structure.

- 2,4,6,8,10,12-: These locants pinpoint the positions of the six nitrogen atoms in the ring system.
- Hexanitro: Denotes the six nitro groups (NO_2) attached to the nitrogen atoms.
- 2,4,6,8,10,12-: These locants specify that each of the six nitrogen atoms of the hexaaza component is substituted with a nitro group.

This nomenclature provides an unambiguous description of the compound's connectivity and stereochemistry.

Quantitative Data Summary

The following table summarizes the key physical, chemical, and explosive properties of **Hexanitrohexaazaisowurtzitane (CL-20)**.

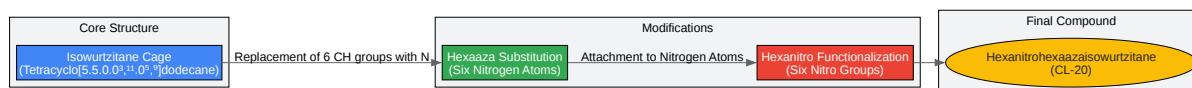
Property	Value	References
Molecular Formula	$\text{C}_6\text{H}_6\text{N}_{12}\text{O}_{12}$	[1] [5]
Molar Mass	438.19 g/mol	[3] [4]
Appearance	Colorless to pale yellow solid	[2] [4]
Density (ϵ -polymorph)	2.044 g/cm ³	[4] [5] [6]
Melting Point	Decomposes at 230–260 °C	[4]
Detonation Velocity	~9,500 m/s	[5]
Detonation Pressure	~40 GPa	
Impact Sensitivity	High	[7]
Friction Sensitivity	High	[1]
Solubility	Insoluble in water, soluble in acetone and ethyl acetate	[4] [8]

Experimental Protocol: Synthesis of Hexanitrohexaazaisowurtzitane (CL-20)

This protocol details a common method for the synthesis of CL-20, starting from 2,6,8,12-tetraacetyl-2,4,6,8,10,12-hexaazaisowurtzitane (TAIW).^[1] This process involves the nitration of the TAIW precursor.

Materials:

- 2,6,8,12-tetraacetyl-2,4,6,8,10,12-hexaazaisowurtzitane (TAIW), ~98% purity
- Nitric acid (HNO_3), concentrated
- Sulfuric acid (H_2SO_4), concentrated
- Heptane
- Ethyl acetate


Procedure:

- Preparation of the Nitrating Mixture: In a suitable reaction vessel, carefully add 300 mL of concentrated H_2SO_4 to 1200 mL of concentrated HNO_3 with continuous stirring.
- Addition of TAIW: Gradually add 150 g of TAIW to the acid mixture over a period of 15 minutes. During the addition, the temperature of the reaction mixture will rise to approximately 45°C. Ensure that no lumps form during this step.
- Nitration Reaction: Heat the reaction mixture to 85°C using a hot water bath and maintain this temperature for the duration of the reaction.
- Precipitation and Filtration: After the reaction is complete, cool the mixture and pour it into ice-water to precipitate the crude CL-20. The precipitate will be a pale yellow solid.^[2] Filter the product using a sintered glass funnel and wash it thoroughly with water.
- Crystallization:

- Dissolve the dried crude product in ethyl acetate.
- Slowly add heptane as an anti-solvent with stirring (80-100 RPM) over 1 hour to induce crystallization.
- Filter the precipitated CL-20 and dry at room temperature. A second crop of crystals can be obtained from the filtrate by removing the solvent and repeating the crystallization process.
- Purification and Analysis: The purity of the synthesized CL-20 can be assessed using High-Performance Liquid Chromatography (HPLC).[\[1\]](#)

Visualization of the Molecular Structure Logic

The following diagram, generated using the DOT language, illustrates the logical relationship between the core isowurtzitane cage, the nitrogen substitutions (hexaaza), and the nitro functional groups (hexanitro).

[Click to download full resolution via product page](#)

Logical construction of **Hexanitrohexaaazaisowurtzitane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
- 2. [scielo.br](https://www.scielo.br) [scielo.br]
- 3. Hexanitrohexaazaisowurtzitane | C6H6N12O12 | CID 9889323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hexanitrohexaazaisowurtzitane - Sciencemadness Wiki [scencemadness.org]
- 5. Hexanitrohexaazaisowurtzitane - Wikipedia [en.wikipedia.org]
- 6. [grokipedia.com](https://www.grokikipedia.com) [grokipedia.com]
- 7. Preparation of CL-20 with Controllable Particle Size Using Microfluidic Technology [mdpi.com]
- 8. [pubs.acs.org](https://www.acs.org) [pubs.acs.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Hexanitrohexaazaisowurtzitane (CL-20)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b163516#iupac-nomenclature-for-hexanitrohexaazaisowurtzitane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

